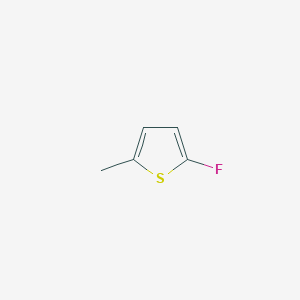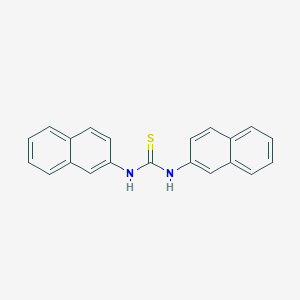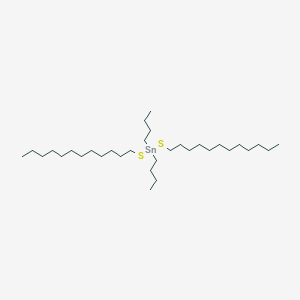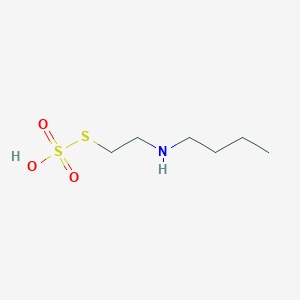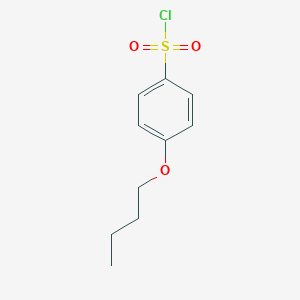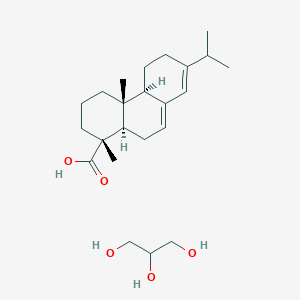
Abietic acid, glyceryl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Abietic acid, glyceryl ester, also known as abietin, is an organic compound that is derived from rosin. It has been widely used in various applications, including as a coating material, adhesive, and plasticizer. In recent years, abietic acid, glyceryl ester has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, biomedicine, and materials science.
Mecanismo De Acción
The mechanism of action of abietic acid, glyceryl ester is not fully understood. However, it is believed to interact with cell membranes and affect their structure and function. It has also been suggested that abietic acid, glyceryl ester may have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
Abietic acid, glyceryl ester has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can enhance cell proliferation and differentiation. It has also been shown to have antimicrobial and antifungal properties. In vivo studies have shown that it can reduce inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of abietic acid, glyceryl ester is its biocompatibility and biodegradability, which makes it a potential candidate for various biomedical applications. However, its low solubility in water and some organic solvents can limit its use in some applications. The synthesis of abietic acid, glyceryl ester is also complex and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on abietic acid, glyceryl ester. One area of interest is the development of new synthesis methods that can improve the yield and purity of the product. Another area of interest is the investigation of its potential applications in drug delivery, tissue engineering, and regenerative medicine. Further studies are also needed to elucidate its mechanism of action and to explore its potential as an anti-inflammatory and antioxidant agent.
Métodos De Síntesis
Abietic acid, glyceryl ester can be synthesized by esterification of abietic acid with glycerol in the presence of a catalyst. The reaction is usually carried out at elevated temperatures, and the yield of the product depends on the reaction conditions, such as the reaction time, temperature, and catalyst concentration.
Aplicaciones Científicas De Investigación
Abietic acid, glyceryl ester has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated as a potential drug carrier due to its biocompatibility and biodegradability. In biomedicine, abietic acid, glyceryl ester has been explored as a potential material for tissue engineering and regenerative medicine. In materials science, it has been studied as a potential additive for improving the properties of polymers and coatings.
Propiedades
Número CAS |
1337-89-9 |
|---|---|
Nombre del producto |
Abietic acid, glyceryl ester |
Fórmula molecular |
C23H38O5 |
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid;propane-1,2,3-triol |
InChI |
InChI=1S/C20H30O2.C3H8O3/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;4-1-3(6)2-5/h7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22);3-6H,1-2H2/t16-,17+,19+,20+;/m0./s1 |
Clave InChI |
PICABBUEHGURLB-FHWRWWIWSA-N |
SMILES isomérico |
CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)O)C.C(C(CO)O)O |
SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)O)C.C(C(CO)O)O |
SMILES canónico |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)O)C.C(C(CO)O)O |
Otros números CAS |
1337-89-9 |
Sinónimos |
Glyceryl monoabietate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



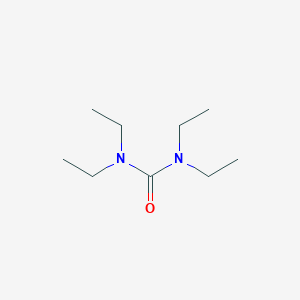
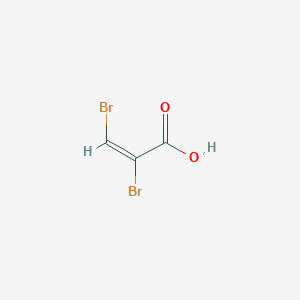

![Disodium;5-[(6-anilino-4-oxo-1H-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(6-anilino-4-oxo-1H-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B72245.png)
